[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features a piperidine ring, a sulfonyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Isoquinoline Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isoquinoline moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group or the sulfonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity and biological activity.
Piperidine Derivatives: Compounds containing piperidine rings are often studied for their pharmacological properties.
Isoquinoline Derivatives: Isoquinoline-containing compounds are known for their diverse biological activities.
Uniqueness
The uniqueness of [1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity also makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c23-21-9-3-5-17(13-21)16-29(27,28)25-11-4-8-20(15-25)22(26)24-12-10-18-6-1-2-7-19(18)14-24/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIAJQRSDHGGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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